![molecular formula C31H35N3O5 B15156094 Methyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156094.png)
Methyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoylpiperazine Moiety: This involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Synthesis of the Phenoxyacetamide Intermediate: This step involves the reaction of 2-isopropyl-5-methylphenol with chloroacetic acid to form the phenoxyacetic acid, which is then converted to the corresponding acyl chloride and reacted with an amine to form the phenoxyacetamide.
Coupling of Intermediates: The final step involves the coupling of the benzoylpiperazine and phenoxyacetamide intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine
- N-(4-(4-BENZOYLPIPERAZIN-1-YL)PHENYL)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE
Uniqueness
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H35N3O5 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C31H35N3O5/c1-21(2)25-12-10-22(3)18-28(25)39-20-29(35)32-26-19-24(31(37)38-4)11-13-27(26)33-14-16-34(17-15-33)30(36)23-8-6-5-7-9-23/h5-13,18-19,21H,14-17,20H2,1-4H3,(H,32,35) |
InChI Key |
JHLPNYNMABVVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)
![3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B15156013.png)
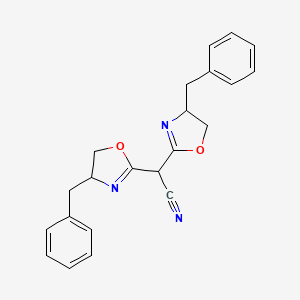
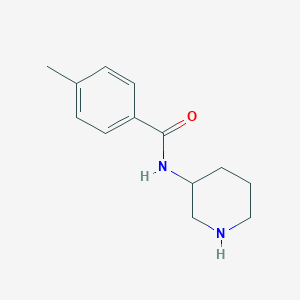

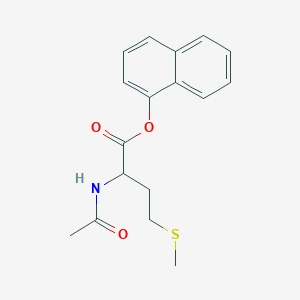
![(1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B15156057.png)
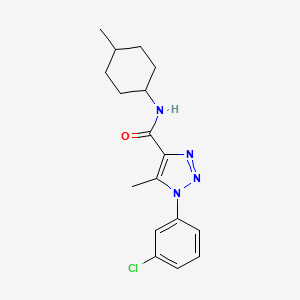
![N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156080.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15156083.png)
![Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate](/img/structure/B15156087.png)
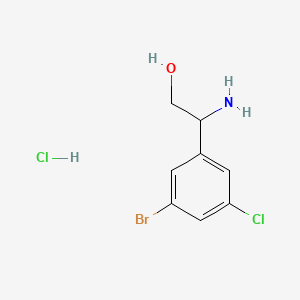
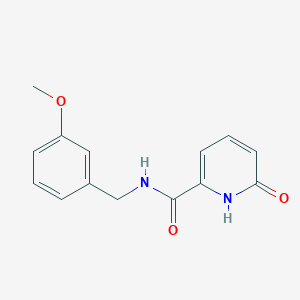
![Methyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156104.png)
